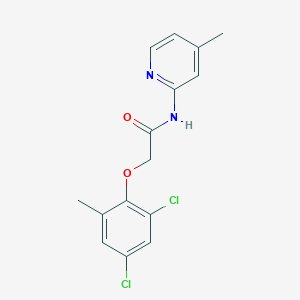![molecular formula C24H18F2N2O3S B317434 (5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE](/img/structure/B317434.png)
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, fluorobenzyl groups, and methoxybenzylidene moieties. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the fluorobenzyl and methoxybenzylidene groups. Common reagents used in these reactions include thiosemicarbazide, 4-fluorobenzaldehyde, and 3-methoxybenzaldehyde. The reaction conditions often involve refluxing in solvents such as ethanol or methanol, with the use of catalysts like acetic acid or hydrochloric acid to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be conducted at elevated temperatures, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxybenzylidene moiety but lacks the thiazolidinone ring and fluorobenzyl groups.
2-(4-Methoxyphenyl)ethylamine: Similar to 4-methoxyphenethylamine, it has a methoxy group but differs in its overall structure.
4-Methoxyphenylacetonitrile: Contains a methoxy group and a phenyl ring but differs in its nitrile functionality.
Uniqueness
(5Z)-3-(4-FLUOROPHENYL)-5-({4-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-IMINO-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of a thiazolidinone ring, fluorobenzyl groups, and methoxybenzylidene moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H18F2N2O3S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(5Z)-3-(4-fluorophenyl)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H18F2N2O3S/c1-30-21-12-16(4-11-20(21)31-14-15-2-5-17(25)6-3-15)13-22-23(29)28(24(27)32-22)19-9-7-18(26)8-10-19/h2-13,27H,14H2,1H3/b22-13-,27-24? |
InChI Key |
MKPXJDYNMVZUOU-WOZVDNMVSA-N |
SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=N)S2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)N(C(=N)S2)C3=CC=C(C=C3)F)OCC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-4-{[(2,4,5-trichlorophenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B317354.png)
![cyanomethyl 2-chloro-5-{5-[(1-(4-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}benzoate](/img/structure/B317355.png)
![1-[4-(3-chloro-4-morpholin-4-ylphenyl)-5-[2-(methyloxy)phenyl]-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B317356.png)
![N'-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-methoxy-N-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B317357.png)
![N-(4-{[(2,4-dichlorophenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B317359.png)
![1-(3,4-dimethylphenyl)-5-[(1-ethyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317364.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2,5-dichlorobenzamide](/img/structure/B317365.png)
![5-[(1-ethyl-1H-indol-3-yl)methylene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B317366.png)
![ethyl 4-[(2Z)-2-(5-cyano-1,4-dimethyl-2,6-dioxopyridin-3-ylidene)hydrazinyl]benzoate](/img/structure/B317369.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B317370.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B317371.png)
![(5Z)-1,4-dimethyl-5-[(4-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317373.png)
![(5Z)-1,4-dimethyl-5-[(2-methylphenyl)hydrazinylidene]-2,6-dioxopyridine-3-carbonitrile](/img/structure/B317374.png)
